Acide (2-butoxy-5-chlorophényl)boronique

Vue d'ensemble

Description

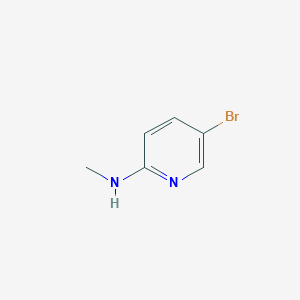

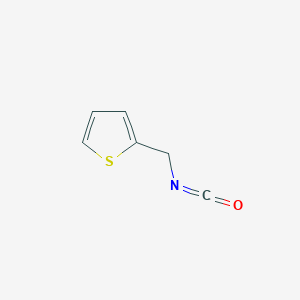

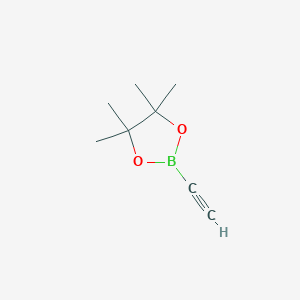

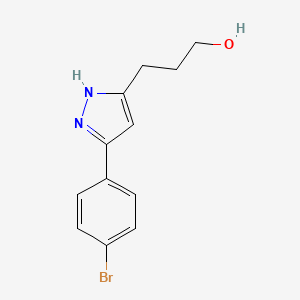

“(2-Butoxy-5-chlorophenyl)boronic acid” is a chemical compound with the empirical formula C10H14BClO3 . It has a molecular weight of 228.48 . The compound is represented by the SMILES string CCCCOc1ccc(Cl)cc1B(O)O .

Molecular Structure Analysis

The InChI code for “(2-Butoxy-5-chlorophenyl)boronic acid” is 1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 . This indicates the presence of a butoxy group and a chlorophenyl group attached to a boronic acid moiety.

Physical And Chemical Properties Analysis

“(2-Butoxy-5-chlorophenyl)boronic acid” is a solid compound . It has a melting point of 93-98 °C (lit.) . The compound should be stored in an inert atmosphere at room temperature .

Applications De Recherche Scientifique

Applications de détection

Les acides boroniques, y compris l'acide (2-butoxy-5-chlorophényl)boronique, sont de plus en plus utilisés dans divers domaines de recherche, y compris les applications de détection . Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications de détection peuvent être des dosages homogènes ou une détection hétérogène .

Étiquetage biologique

L'interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines allant de l'étiquetage biologique . Cela peut être particulièrement utile pour suivre et étudier les processus biologiques.

Manipulation et modification des protéines

Il a été démontré que les acides boroniques interagissent avec les protéines, permettant leur manipulation et l'étiquetage cellulaire . Cela peut être utilisé dans une variété de contextes de recherche, y compris l'étude de la fonction et de la structure des protéines .

Technologies de séparation

Les acides boroniques ont été utilisés dans les technologies de séparation . Leur capacité à se lier à certaines molécules peut être utilisée pour séparer ces molécules d'un mélange .

Développement de thérapeutiques

Les acides boroniques ont été utilisés dans le développement de thérapeutiques . Leur capacité à se lier à certaines molécules peut être exploitée pour cibler des cellules ou des protéines spécifiques dans l'organisme .

Réactions de couplage croisé

Les acides boriniques, une sous-classe de composés organoborés, sont utilisés dans les réactions de couplage croisé . Cela peut être particulièrement utile dans la synthèse de molécules organiques complexes .

Catalyse

Les composés organoborés, y compris les acides boriniques, sont considérés comme un pilier de la chimie organique moderne pour la construction de liaisons carbone-carbone ou carbone-hétéroatome . Cela les rend précieux en catalyse .

Science des matériaux

Les composés organoborés sont également utilisés dans de nombreux domaines transversaux, y compris la science des matériaux . Ils peuvent être utilisés dans la création de nouveaux matériaux aux propriétés uniques .

Safety and Hazards

“(2-Butoxy-5-chlorophenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The compound is harmful if swallowed, and can cause skin and eye irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to not ingest the compound .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (2-Butoxy-5-chlorophenyl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid then interacts with this complex, transferring the boronic acid group to the palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reaction context .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed and distributed in the body, potentially influencing its bioavailability.

Result of Action

The primary result of (2-Butoxy-5-chlorophenyl)boronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.

Analyse Biochimique

Biochemical Properties

(2-Butoxy-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, a class of enzymes that includes trypsin, chymotrypsin, and elastase. The interaction between (2-Butoxy-5-chlorophenyl)boronic acid and these enzymes involves the formation of a tetrahedral boronate ester intermediate, which effectively inhibits the enzyme’s activity. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can interact with other biomolecules such as sugars and amino acids, forming reversible covalent complexes that can modulate their biological functions .

Cellular Effects

The effects of (2-Butoxy-5-chlorophenyl)boronic acid on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting proteases that play critical roles in signal transduction. For instance, the inhibition of serine proteases can lead to altered cellular responses to external stimuli, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, (2-Butoxy-5-chlorophenyl)boronic acid can impact gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage. This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of (2-Butoxy-5-chlorophenyl)boronic acid involves its ability to form covalent bonds with the active sites of enzymes. This interaction typically occurs through the formation of a boronate ester intermediate, which is a reversible process. The binding of (2-Butoxy-5-chlorophenyl)boronic acid to serine proteases, for example, involves the nucleophilic attack of the serine hydroxyl group on the boronic acid, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding and other non-covalent interactions, resulting in the inhibition of the enzyme’s catalytic activity. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Butoxy-5-chlorophenyl)boronic acid can vary over time due to factors such as stability and degradation. This compound is generally stable under inert atmospheric conditions and at room temperature. Prolonged exposure to moisture or reactive chemicals can lead to hydrolysis and degradation, reducing its efficacy. In in vitro studies, the long-term effects of (2-Butoxy-5-chlorophenyl)boronic acid on cellular function have been observed to include sustained inhibition of protease activity and alterations in cell signaling pathways. In in vivo studies, the compound’s stability and bioavailability can influence its long-term effects on tissue function and overall organismal health .

Dosage Effects in Animal Models

The effects of (2-Butoxy-5-chlorophenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and organ damage may occur. Studies have shown that there is a threshold dose beyond which the toxic effects of (2-Butoxy-5-chlorophenyl)boronic acid become pronounced, leading to cellular apoptosis and tissue necrosis. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies .

Metabolic Pathways

(2-Butoxy-5-chlorophenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze metabolic reactions. This compound can inhibit enzymes such as serine proteases, which play roles in the metabolism of proteins and peptides. Additionally, (2-Butoxy-5-chlorophenyl)boronic acid can affect the levels of metabolites by modulating the activity of enzymes involved in metabolic flux. The presence of this compound can lead to changes in the concentrations of key metabolites, thereby influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of (2-Butoxy-5-chlorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (2-Butoxy-5-chlorophenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of (2-Butoxy-5-chlorophenyl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, (2-Butoxy-5-chlorophenyl)boronic acid may localize to the cytoplasm, nucleus, or other organelles depending on the presence of specific targeting sequences. The localization of this compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Propriétés

IUPAC Name |

(2-butoxy-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIBHUXEZCJVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584233 | |

| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352534-88-4 | |

| Record name | (2-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)